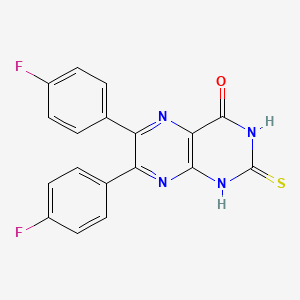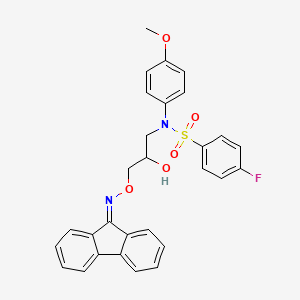
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or precursors. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and conditions of the reaction. It also involves studying the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Antitumor Effects
Quinazoline derivatives, including 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol, have garnered attention for their antitumor properties. These compounds target specific molecular pathways, making them promising candidates for cancer therapy. Notably, several approved antitumor drugs—such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib—belong to this class . The efficacy of these derivatives depends on the substituents and their positions within the cyclic structure.
Cell Cycle Regulation
Cancer arises due to dysregulation of the cell cycle. Quinazoline derivatives like 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol interfere with cell division, making them potential agents for controlling abnormal cell growth .
Urinary Bladder Cancer Therapy
Bladder cancer remains a significant health challenge worldwide. Researchers are exploring new therapeutic avenues, including quinazoline-based compounds. These derivatives exhibit diverse biological properties and are being designed as potential anticancer drugs specifically for bladder cancers .
Network Analysis and Pathways
Recent studies have investigated the anticancer potential of 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol. Network analysis revealed its involvement in cancer-related pathways. Two specific derivatives—7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanone and 7α-acetoxy-6β-(4-fluoro)benzoxy-12-O-(4-fluoro)benzoylroyleanone—show promise as prospective anticancer agents .
Improved Synthesis
Efforts to synthesize substituted quinazolines have led to improved methods. For instance, the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazoline involves specific reaction conditions, resulting in the formation of an orange solid .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6,7-bis(4-fluorophenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4OS/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)22-16-15(21-13)17(25)24-18(26)23-16/h1-8H,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWTQVXYSVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)


![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)
![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)
![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)


![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)


